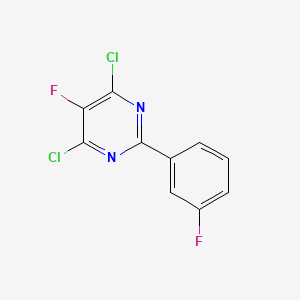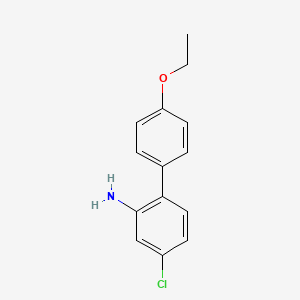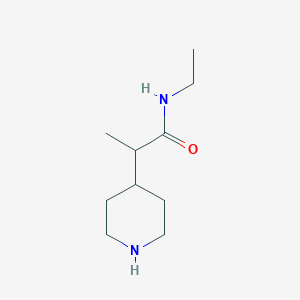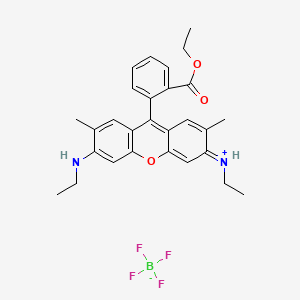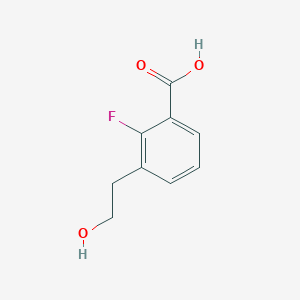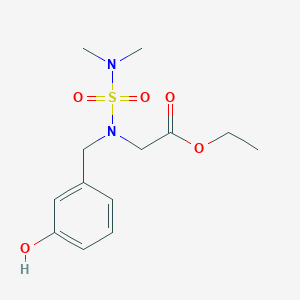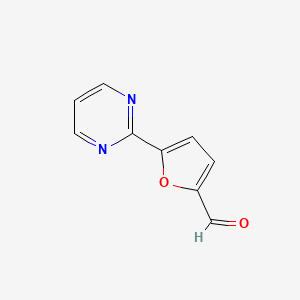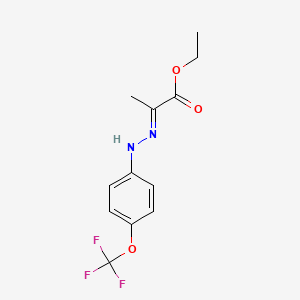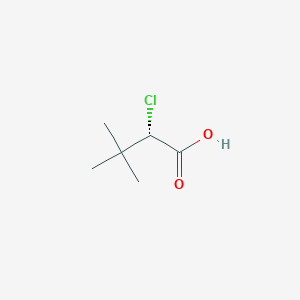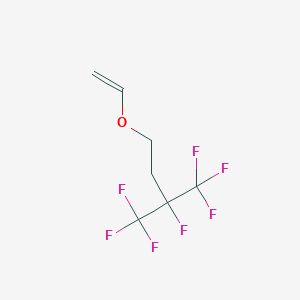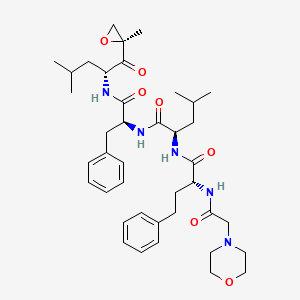
(S,S)-Epoxy Leucine Carfilzomib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S)-Epoxy Leucine Carfilzomib is a next-generation proteasome inhibitor used primarily in the treatment of relapsed and refractory multiple myeloma. It is a modified tetrapeptidyl epoxide and an analog of epoxomicin, known for its increased specificity and potency compared to earlier proteasome inhibitors like bortezomib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Epoxy Leucine Carfilzomib involves multiple steps, starting from the preparation of the epoxy leucine moiety. The key steps include:
Peptide Coupling: The epoxy leucine is then coupled with other amino acids to form the tetrapeptidyl structure.
Final Assembly: The final product is assembled through a series of peptide bond formations and protective group removals
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
(S,S)-Epoxy Leucine Carfilzomib undergoes several types of chemical reactions, including:
Oxidation: The epoxy group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.
Substitution: Various substitution reactions can occur, particularly at the peptide bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution but often involve nucleophilic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
(S,S)-Epoxy Leucine Carfilzomib has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying proteasome inhibition and peptide chemistry.
Biology: Investigated for its effects on cellular processes and protein degradation pathways.
Medicine: Primarily used in the treatment of multiple myeloma, with ongoing research into its efficacy in other cancers.
Industry: Employed in the development of new proteasome inhibitors and related therapeutic agents
Mechanism of Action
(S,S)-Epoxy Leucine Carfilzomib exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome. This inhibition disrupts the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis. Key molecular targets include the β5 and β5i subunits of the proteasome .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: The first proteasome inhibitor approved for clinical use, but with reversible binding and different toxicity profile.
Ixazomib: Another proteasome inhibitor with oral bioavailability and a different spectrum of activity
Uniqueness
(S,S)-Epoxy Leucine Carfilzomib is unique due to its irreversible binding to the proteasome, leading to prolonged inhibition and enhanced efficacy in resistant multiple myeloma cases. Its specificity and reduced off-target effects make it a valuable therapeutic agent .
Properties
Molecular Formula |
C40H57N5O7 |
|---|---|
Molecular Weight |
719.9 g/mol |
IUPAC Name |
(2R)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34+,40+/m1/s1 |
InChI Key |
BLMPQMFVWMYDKT-NTCROKPISA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


